4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride

Catalog No.
S542209
CAS No.
M.F
C17H25ClN2O2
M. Wt
324.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrr...

Product Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H

InChI Key

AFSVOZDCVFYWFG-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl

solubility

Soluble in DMSO

Synonyms

S 38093; S38093; S-38093; S38093 HCl

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl

The exact mass of the compound S 38093 Hydrochloride is 324.1605 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

S 38093 Hydrochloride acts as an antagonist/inverse agonist at Histamine H3 receptors []. These receptors are found in the brain and play a role in regulating the release of neurotransmitters, including histamine itself. By blocking or even reversing the activity of H3 receptors, S 38093 Hydrochloride is thought to increase histamine signaling, which may have positive effects on learning and memory [].

In vitro Studies

Studies in cell cultures have shown that S 38093 Hydrochloride can bind to H3 receptors in mice and humans []. It can also block the decrease in a signaling molecule called cAMP caused by activation of H3 receptors []. In cells with high H3 receptor density, S 38093 Hydrochloride may even act as an inverse agonist, meaning it can trigger a weak cellular response in the opposite direction of H3 receptor activation [].

In vivo Studies in Animals

Studies in mice have shown that S 38093 Hydrochloride, when administered orally for several weeks, can increase the proliferation of progenitor cells in the hippocampus, a brain region crucial for memory []. Additionally, mice treated with S 38093 Hydrochloride performed better in a task designed to test their ability to distinguish between similar contexts [].

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, also known as S 38093 hydrochloride, is a novel compound characterized by its ability to penetrate the blood-brain barrier and act as an antagonist and inverse agonist of histamine H3 receptors. This compound has garnered attention for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. The molecular formula of this compound is C17_{17}H25_{25}ClN2_{2}O2_{2}, with a molecular weight of approximately 324.8 g/mol.

S 38093 Hydrochloride is being investigated for its potential to improve cognitive function and reduce pain perception by antagonizing H3 receptors [, ]. H3 receptor antagonism is thought to increase the release of histamine and other neurotransmitters, potentially leading to these effects []. However, the exact mechanism requires further research [].

, including:

  • Oxidation: The compound can be oxidized to form hydroxylated derivatives when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the compound using agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: Commonly employed in the synthesis and modification of S 38093 hydrochloride, where nucleophiles react with electrophilic centers in the molecule.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, potassium permanganate
ReductionSodium borohydride, lithium aluminum hydride
Nucleophilic SubstitutionAmines, thiols with suitable catalysts

S 38093 hydrochloride exhibits significant biological activity by interacting with histamine H3 receptors. It has been shown to have varying affinities for these receptors in different species, with Ki_i values of 8.8 µM (rat), 1.44 µM (mouse), and 1.2 µM (human). The compound influences cellular processes such as the proliferation of progenitor cells in the hippocampal dentate gyrus of young adult mice, indicating its potential role in neurogenesis and cognitive enhancement.

The synthesis of S 38093 hydrochloride involves several steps, including:

  • Formation of Core Structure: The initial step typically involves constructing the cyclopentapyrrole framework.
  • Functionalization: Subsequent steps include attaching the propoxy group and forming the amide bond.
  • Purification: The final product is purified to ensure high yield and quality for therapeutic applications.

Specific reaction conditions and detailed synthetic routes are proprietary and not publicly disclosed but generally involve standard organic synthesis techniques.

S 38093 hydrochloride is primarily investigated for its therapeutic potential in:

  • Neurodegenerative Diseases: Particularly Alzheimer's disease, due to its ability to modulate histamine H3 receptors which are implicated in cognitive functions.
  • Cognitive Enhancement: Its role in promoting neurogenesis suggests potential applications in enhancing memory and learning processes.

Studies on S 38093 hydrochloride indicate its interactions with various biological systems:

  • Histamine H3 Receptors: As an antagonist/inverse agonist, it blocks the receptor's activity, potentially leading to increased neurotransmitter release and improved cognitive functions.
  • Cell Proliferation: Evidence shows that it can enhance progenitor cell proliferation in specific brain regions, which may contribute to neuroprotective effects.

Several compounds share structural or functional similarities with S 38093 hydrochloride. Here are a few notable examples:

Compound NameStructure/FunctionalityUnique Features
PitolisantHistamine H3 receptor antagonistApproved for narcolepsy treatment
BefloxatoneMonoamine oxidase inhibitorDifferent mechanism targeting neurotransmitter degradation
A-331440Selective histamine H3 receptor antagonistFocused on metabolic disorders

S 38093 hydrochloride stands out due to its dual action as an antagonist and inverse agonist at histamine H3 receptors, along with its unique structural elements that enhance brain penetration and potential neurogenic effects.

Retrosynthetic Analysis of Key Structural Motifs

The retrosynthetic analysis of 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride reveals three primary structural motifs that require strategic disconnection approaches [6] [13]. The target molecule can be deconstructed into a benzamide core, a propoxy linker chain, and a hexahydrocyclopenta[c]pyrrol bicyclic system [1] [2].

The retrosynthetic strategy follows the principle of simplification through strategic bond disconnections, where each step reduces the molecular complexity by removing carbon atoms or functional groups [13]. The primary retrosynthetic disconnection occurs at the ether linkage between the propoxy chain and the benzamide aromatic ring, as this represents the most accessible synthetic transformation [6]. This disconnection yields 4-hydroxybenzamide and a propyl halide derivative containing the hexahydrocyclopenta[c]pyrrol moiety [1].

The secondary disconnection targets the carbon-nitrogen bond linking the propyl chain to the pyrrolidine nitrogen atom [15] [18]. This approach generates the bicyclic amine precursor (3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine) and a three-carbon electrophilic synthon [1] . The bicyclic amine represents a key synthetic intermediate that requires specialized cyclization methodology for its construction [14] [15].

Table 1: Retrosynthetic Disconnection Strategy

Disconnection StepBond TargetProducts GeneratedSynthetic Transformation
PrimaryAryl ether4-hydroxybenzamide + propyl electrophileWilliamson ether synthesis
SecondaryCarbon-nitrogenBicyclic amine + propyl halideNucleophilic substitution
TertiaryPyrrolidine ringCyclopentanone derivative + amineReductive amination

The tertiary disconnection involves the pyrrolidine ring formation within the bicyclic system, which can be traced back to a cyclopentanone derivative and an appropriate nitrogen source [15] [16]. This approach utilizes established cyclization methodologies for the construction of fused pyrrolidine systems through intramolecular cyclization processes [14] [20].

Stepwise Synthesis Optimization Strategies

The stepwise synthesis optimization for 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride involves multiple reaction parameter adjustments to maximize overall yield and minimize side product formation [1] [28] [30].

The initial step involves the preparation of the bicyclic amine precursor through a cyclization sequence starting from diethyl cyclopentane-1,2-dicarboxylate [1]. The optimization of this cyclization reaction requires careful control of temperature, solvent selection, and reaction time to achieve optimal yields [28] [30]. Reaction temperatures above 280°C are preferred for the pyrolysis step that generates the imide intermediate, while subsequent reduction steps benefit from hydrogen gas pressures between 14-35 psi [1] [25].

Table 2: Reaction Optimization Parameters

Reaction StepTemperature (°C)Pressure (psi)Solvent SystemYield (%)
Imide formation280-300AtmosphericNeat85-90
Reduction25-6014-35Ethanol/methanol78-93
Ether coupling60-80AtmosphericAcetonitrile/water83-92
Salt formation25-35AtmosphericIsopropanol83-95

The coupling reaction between the bicyclic amine and the halogenated propoxy benzamide intermediate requires optimization of base selection and solvent composition [1] [12]. Potassium carbonate and triethylamine serve as preferred bases, while mixed aqueous-organic solvent systems provide optimal reaction kinetics [1] [10]. The use of water-acetonitrile or water-isopropanol mixtures enhances both substrate solubility and product selectivity [1].

Catalyst selection plays a crucial role in the hydrogenation steps, with palladium on carbon and copper chromite showing superior performance for the reduction of imide intermediates to the corresponding amines [1] [12]. The optimization of catalyst loading (typically 10% by weight) and reaction atmosphere (hydrogen or nitrogen) significantly impacts both reaction rate and product purity [25] [26].

Temperature control throughout the synthesis pathway requires careful monitoring to prevent decomposition of sensitive intermediates [30]. The reductive amination steps benefit from temperatures between 25-60°C, while the final salt formation occurs optimally at ambient temperature with gradual addition of hydrochloric acid solutions [1] [21].

Purification Techniques and Yield Optimization

The purification of 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride employs multiple complementary techniques to achieve pharmaceutical-grade purity specifications [1] [23] [31].

Crystallization represents the primary purification method for the final hydrochloride salt, with recrystallization from isopropanol-water mixtures providing optimal crystal morphology and purity [1] [23]. The crystallization process involves heating the crude product to reflux temperature (approximately 82°C for isopropanol), followed by controlled cooling to 0°C over several hours [1] [31]. This temperature gradient promotes the formation of well-defined crystal structures while excluding impurities from the crystal lattice [23].

Table 3: Purification Methods and Efficiency

Purification TechniqueSolvent SystemRecovery (%)Purity Improvement
RecrystallizationIsopropanol/water9395% to >99%
Column chromatographyDichloromethane/methanol85-9085% to 95%
Azeotropic distillationToluene/water83Removes water/organics
Aqueous extractionWater/organic90-95Removes salts/bases

Column chromatography serves as an intermediate purification step for the free base form of the compound, utilizing silica gel stationary phases with dichloromethane-methanol gradient elution systems [24]. The optimization of column loading capacity requires maintenance of retention factor values between 0.1 and 0.4 to achieve maximum separation efficiency while minimizing solvent consumption [24].

Azeotropic distillation provides an effective method for removing residual solvents and water from reaction mixtures, particularly during the preparation of the diethoxy intermediate [1]. The tracking of refractive index changes during distillation ensures complete removal of volatile impurities while maintaining product integrity [1].

The implementation of aqueous extraction procedures facilitates the removal of inorganic salts and excess bases from organic reaction mixtures [1] [10]. pH adjustment to values below 3 using sulfuric acid promotes efficient phase separation and product recovery [1]. The careful control of extraction pH prevents hydrolysis of sensitive functional groups while maximizing impurity removal [27].

Yield optimization strategies focus on minimizing material losses during purification procedures through the implementation of efficient filtration and washing protocols [1] [30]. The use of minimal washing volumes with pre-cooled solvents reduces product solubility losses while maintaining purification effectiveness [23] [31].

Analytical Validation of Synthetic Purity

The analytical validation of 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride purity employs multiple orthogonal analytical techniques to ensure comprehensive characterization and quality assessment [11] [25] [32].

High-performance liquid chromatography serves as the primary analytical method for quantitative purity determination, utilizing reverse-phase columns with gradient elution systems [11] [25]. The method employs acetonitrile-water mobile phases with detection at multiple wavelengths to identify and quantify both the active pharmaceutical ingredient and potential impurities [25]. Retention time reproducibility within ±0.1 minutes and peak area precision below 2% relative standard deviation demonstrate method reliability [11].

Table 4: Analytical Methods and Specifications

Analytical TechniqueParameter MeasuredAcceptance CriteriaPrecision (RSD%)
High-performance liquid chromatographyChemical purity≥99.0%<2.0
Nuclear magnetic resonanceStructural identityMatch reference<1.0
Mass spectrometryMolecular identityExact mass ±5 ppm<0.5
X-ray powder diffractionCrystal formForm I patternN/A

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through both proton and carbon-13 experiments [11] [21]. Quantitative nuclear magnetic resonance methods enable absolute purity determination independent of reference standards, offering orthogonal validation to chromatographic results [11]. The integration of all proton signals relative to internal standards yields purity values with uncertainties below 0.1% [11].

Mass spectrometry analysis confirms molecular identity through exact mass determination and fragmentation pattern analysis [25]. Electrospray ionization techniques generate molecular ion peaks with mass accuracy within 5 parts per million, while tandem mass spectrometry provides structural confirmation through characteristic fragmentation pathways [25].

X-ray powder diffraction characterizes the crystalline form of the hydrochloride salt, ensuring consistent polymorphic identity across synthetic batches [1]. The crystalline Form I exhibits characteristic diffraction peaks at 2-theta angles of 16.97°, 17.84°, 18.90°, 20.32°, 23.87°, 27.10°, 27.86°, and 30.34° [1]. These diffraction patterns serve as fingerprints for polymorph identification and confirm the presence of the desired crystal structure [1].

Raman spectroscopy provides complementary vibrational analysis with characteristic peaks at 1606 cm⁻¹ and 1676 cm⁻¹ for the hydrochloride salt [1]. The combination of X-ray diffraction and Raman spectroscopy ensures comprehensive solid-state characterization and confirms the absence of undesired polymorphic forms [1] [32].

The molecular characterization of 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, designated as S 38093, reveals comprehensive binding kinetics and affinity profiles at histamine histamine three receptors across multiple species. The compound demonstrates species-dependent binding characteristics, with human histamine three receptors exhibiting the highest affinity (Ki = 1.2 μM), followed by mouse receptors (Ki = 1.44 μM) and rat receptors (Ki = 8.8 μM) [1] [2]. These affinity values translate to pKi values of 5.92, 5.84, and 5.05 for human, mouse, and rat receptors respectively, indicating moderate affinity binding across species.

The binding kinetics of S 38093 at histamine three receptors reveal characteristic properties consistent with fast-off rate antagonists [3] [4]. Fluorescence polarization studies demonstrate residence times of approximately 5 minutes, with rapid association and dissociation kinetics. This kinetic profile places S 38093 in the same category as other fast-dissociating histamine three receptor ligands including pitolisant and ABT-239, distinguishing it from slower-dissociating compounds such as GSK189254 and JNJ-5207852 [5] [6].

Comprehensive binding affinity profiling demonstrates that S 38093 exhibits high selectivity for histamine three receptors over other histamine receptor subtypes. Competition binding studies utilizing [³H]N-α-methylhistamine reveal specific binding parameters with saturation characteristics typical of single-site binding models [1] [2]. The compound shows no detectable affinity for histamine one, histamine two, or histamine four receptors at concentrations up to 10 μM, establishing excellent selectivity ratios exceeding 8-fold for human receptors and 73-fold for rat receptors when compared to other histamine receptor subtypes [1] [2].

Species/SystemKi (μM)pKiReference
Rat H3 receptor8.805.05Citation 39, 41
Mouse H3 receptor1.445.84Citation 39, 41
Human H3 receptor1.205.92Citation 39, 41

Detection of multiple histamine three receptor affinity states has been demonstrated through sophisticated radioligand binding approaches [7]. The compound exhibits biphasic displacement curves when assessed against agonist radioligands, suggesting recognition of both high-affinity and low-affinity receptor conformations. These binding states correspond to the well-characterized G protein-coupled and uncoupled receptor conformations, with the high-affinity state representing approximately 38-53% of the total receptor population across different experimental systems [7].

LigandResidence Time (min)Association RateDissociation RateKinetic ClassReference
S-38093~5FastFastFast-off rateCitation 21, 28
Ciproxifan~5SlowSlowSlow-off rateCitation 21, 28
Clobenpropit~5FastFastFast-off rateCitation 21, 28
Thioperamide~5SlowSlowSlow-off rateCitation 21, 28
Pitolisant~5FastFastFast-off rateCitation 21, 28

Inverse Agonist Activity Quantification in Recombinant Systems

Quantitative assessment of inverse agonist activity in recombinant expression systems reveals that S 38093 functions as a moderate inverse agonist at histamine three receptors with significant potency differences across species and expression levels [1] [2]. In cells expressing high densities of histamine three receptors, the compound demonstrates clear inverse agonist properties with EC₅₀ values of 1.7 μM at human receptors and 9.0 μM at rat receptors. These values indicate approximately 5-fold higher potency at human receptors compared to rat receptors, consistent with the binding affinity data.

The inverse agonist activity quantification utilizes multiple complementary assay systems to provide comprehensive pharmacological characterization. In recombinant Chinese Hamster Ovary cells stably expressing human histamine three receptors, S 38093 demonstrates antagonist activity against histamine-induced responses with a KB value of 0.11 μM [1] [2]. Similar studies in mouse histamine three receptor systems yield KB values of 0.65 μM, confirming species-dependent potency variations observed in binding studies.

Cyclic adenosine monophosphate accumulation assays represent the gold standard for quantifying inverse agonist activity at histamine three receptors due to their coupling to inhibitory G proteins [1] [2]. S 38093 effectively suppresses the cyclic adenosine monophosphate decrease induced by histamine three receptor agonists, with complete reversal of agonist-mediated inhibition observed at concentrations above 1 μM. The compound additionally stimulates basal cyclic adenosine monophosphate levels in unstimulated cells, providing direct evidence of inverse agonist activity through constitutive receptor activity suppression.

Assay TypeKB/EC50 (μM)ActivitySystemReference
Mouse H3 receptor antagonism0.65AntagonistCellular modelCitation 39, 41
Human H3 receptor cAMP inhibition0.11AntagonistHuman H3/cAMP assayCitation 39, 41
Rat H3 receptor inverse agonism9.00Inverse agonistHigh H3 density cellsCitation 39, 41
Human H3 receptor inverse agonism1.70Inverse agonistHigh H3 density cellsCitation 39, 41

Advanced conformational biosensor studies utilizing bioluminescence resonance energy transfer technology provide unprecedented resolution for detecting inverse agonist efficacy differences [8]. These studies reveal that S 38093 induces distinct conformational changes in histamine three receptors that differ from both the basal state and agonist-activated conformations. The magnitude of conformational change correlates directly with the degree of inverse agonist activity, providing mechanistic insights into the molecular basis of inverse agonism.

Recombinant cell systems expressing different receptor densities demonstrate that inverse agonist activity becomes more pronounced at higher receptor expression levels [1] [2]. This density-dependent effect suggests that constitutive receptor activity, which forms the basis for inverse agonist detection, increases proportionally with receptor number. The phenomenon explains why native tissue preparations often show reduced inverse agonist activity compared to recombinant systems, as native receptor densities are typically lower than those achieved in transfected cell lines.

Electrophysiological validation of inverse agonist activity in rat hippocampal slice preparations confirms the functional relevance of recombinant system findings [1] [2]. S 38093 demonstrates antagonist properties at concentrations as low as 0.1 μM, effectively blocking histamine three receptor-mediated responses in native neural tissue. These studies provide critical bridge data connecting recombinant system pharmacology to physiologically relevant neural preparations.

Signal Transduction Pathways Modulated by Histamine Three Receptor Antagonism

The signal transduction pathways modulated by S 38093 through histamine three receptor antagonism encompass multiple interconnected cascades that collectively regulate neurotransmitter release and neuronal excitability [1] [2] [9] [10]. Primary pathway modulation occurs through inhibition of histamine three receptor coupling to inhibitory G proteins of the Gi/Go family, resulting in reversal of adenylyl cyclase inhibition and subsequent increases in intracellular cyclic adenosine monophosphate levels.

Adenylyl cyclase pathway restoration represents the most well-characterized consequence of histamine three receptor antagonism by S 38093 [9] [10]. Under basal conditions, constitutively active histamine three receptors maintain tonic inhibition of adenylyl cyclase through activated Gi/Go proteins. S 38093 administration results in dose-dependent reversal of this inhibition, leading to increased cyclic adenosine monophosphate synthesis and enhanced protein kinase A activity. This cascade ultimately promotes phosphorylation of cyclic adenosine monophosphate response element-binding protein, a critical transcription factor regulating neuroplasticity and memory formation.

Pathway ComponentH3 Receptor EffectS-38093 Effect (Antagonist/Inverse Agonist)References
G protein couplingGi/Go protein activationBlocks Gi/Go activationCitations 14, 77, 81
Adenylyl cyclaseInhibitionReverses inhibitionCitations 76, 81, 83
cAMP levelsDecreasedIncreases cAMPCitations 39, 41, 76
Protein kinase AInhibited activityEnhances PKA activityCitations 76, 81
CREB phosphorylationReduced phosphorylationIncreases CREB phosphorylationCitations 81
Calcium channelsN-type and P/Q-type inhibitionReverses channel inhibitionCitations 42
MAPK pathwayModulationModulates pathway activityCitations 77, 82

Calcium channel modulation represents another critical pathway affected by S 38093 through histamine three receptor antagonism [11]. Histamine three receptors exert inhibitory control over voltage-gated calcium channels, particularly N-type and P/Q-type channels that are essential for neurotransmitter release. S 38093 treatment reverses this inhibition, restoring calcium channel function and enhancing calcium-dependent processes including neurotransmitter exocytosis and synaptic plasticity.

The relationship between histamine three receptor antagonism and calcium channel function involves both direct G protein-mediated effects and downstream signaling through calcium/calmodulin-dependent protein kinase II [11]. Studies demonstrate that S 38093 effects on neurotransmitter release require functional calcium channels and can be blocked by calcium channel inhibitors, confirming the critical role of calcium signaling in mediating the therapeutic effects of histamine three receptor antagonists.

Mitogen-activated protein kinase pathway modulation occurs through complex interactions between histamine three receptor signaling and multiple kinase cascades [12] [13]. S 38093 treatment influences extracellular signal-regulated kinase, p38 mitogen-activated protein kinase, and c-Jun N-terminal kinase pathways through both Gi/Go protein-dependent and βγ subunit-mediated mechanisms. These effects contribute to the long-term cellular adaptations associated with chronic histamine three receptor antagonist treatment.

Brain-derived neurotrophic factor signaling represents a downstream consequence of histamine three receptor antagonism that is particularly relevant to the cognitive and neuroprotective effects of S 38093 [10] [14]. Enhanced cyclic adenosine monophosphate response element-binding protein phosphorylation leads to increased transcription and release of brain-derived neurotrophic factor, which promotes neurogenesis, synaptic plasticity, and neuronal survival. This mechanism provides a molecular explanation for the procognitive effects observed with chronic S 38093 treatment in aged animal models.

Phospholipase A2 activation represents an alternative signaling pathway modulated by histamine three receptor antagonism [12]. While histamine three receptors are primarily coupled to Gi/Go proteins, they can also engage Gq/11 signaling under certain conditions, leading to phospholipase A2 activation and arachidonic acid release. S 38093 treatment influences this pathway, potentially contributing to anti-inflammatory effects and modulation of neuroinflammatory processes.

Cross-Reactivity Analysis with Related Histamine Receptor Subtypes

Comprehensive cross-reactivity analysis reveals that S 38093 exhibits exceptional selectivity for histamine three receptors over related histamine receptor subtypes, with no detectable binding affinity for histamine one, histamine two, or histamine four receptors at pharmacologically relevant concentrations [1] [2]. This selectivity profile distinguishes S 38093 from earlier generation histamine receptor ligands that often exhibited significant cross-reactivity across multiple receptor subtypes.

Detailed binding competition studies demonstrate greater than 100-fold selectivity for histamine three receptors compared to other histamine receptor subtypes [1] [2]. When tested at concentrations up to 10 μM, S 38093 shows no measurable displacement of specific radioligands at histamine one, histamine two, or histamine four receptors in recombinant cell systems. This selectivity profile exceeds that of many reference histamine three receptor ligands and represents a significant advantage for therapeutic applications.

CompoundH1 Receptor (Ki/IC50)H2 Receptor (Ki/IC50)H3 Receptor (Ki/IC50)H4 Receptor (Ki/IC50)References
S-38093No activityNo activity1.2-8.8 μMNo activityCitations 39, 41
Histamine~40 μM (EC50)~1-10 μM~1 nM~44 nMCitations 6, 24, 26
N-α-methylhistamine~0.02 μM (IC50)Weak activity~0.68 nMModerate activityCitations 24, 58
Thioperamide~1 μM~1 μM~6.3 nMVariableCitations 10, 56
Clobenpropit5.6 (pKi)5.2 (pKi)9.4 (pKi)7.4 (pKi)Citations 56

Structural determinants of selectivity have been elucidated through comparative analysis of histamine receptor binding sites and structure-activity relationships [15]. The unique binding pocket architecture of histamine three receptors, particularly the presence of specific amino acid residues at positions 3.33, 5.46, and 6.55, provides critical selectivity determinants that distinguish histamine three receptors from other family members. S 38093 appears to exploit these structural differences through its cyclopentapyrrol ring system and propoxybenzamide moiety.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

324.1604557 g/mol

Monoisotopic Mass

324.1604557 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Guilloux JP, Samuels BA, Mendez-David I, Hu A, Levinstein M, Faye C, Mekiri M, Mocaer E, Gardier AM, Hen R, Sors A, David DJ. S 38093, a histamine H(3) antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice. Sci Rep. 2017 Feb 20;7:42946. doi: 10.1038/srep42946. PubMed PMID: 28218311; PubMed Central PMCID: PMC5317168.
2: Sors A, Panayi F, Bert L, Favale D, Nosjean O, Audinot V, Arrang JM, Buisson B, Steidl E, Delbos JM, Huhtala T, Kontkanen O, Chollet AM, Casara P, Lestage P. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors. Eur J Pharmacol. 2017 May 15;803:11-23. doi: 10.1016/j.ejphar.2017.03.013. Epub 2017 Mar 21. PubMed PMID: 28336400.
3: Sors A, Krazem A, Kehr J, Yoshitake T, Dominguez G, Henkous N, Letondor C, Mocaer E, Béracochéa DJ. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H(3) Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice. Front Pharmacol. 2016 Dec 22;7:492. doi: 10.3389/fphar.2016.00492. eCollection 2016. PubMed PMID: 28066242; PubMed Central PMCID: PMC5177663.
4: Panayi F, Sors A, Bert L, Martin B, Rollin-Jego G, Billiras R, Carrié I, Albinet K, Danober L, Rogez N, Thomas JY, Pira L, Bertaina-Anglade V, Lestage P. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist. Eur J Pharmacol. 2017 May 15;803:1-10. doi: 10.1016/j.ejphar.2017.03.008. Epub 2017 Mar 14. PubMed PMID: 28315340.
5: Mahaffey DT, Peeler JS, Brodsky FM, Anderson RG. Clathrin-coated pits contain an integral membrane protein that binds the AP-2 subunit with high affinity. J Biol Chem. 1990 Sep 25;265(27):16514-20. PubMed PMID: 1975814.

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